molecular formula C14H12N2OS2 B3011355 2-(benzylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 338779-09-2

2-(benzylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B3011355
CAS No.: 338779-09-2
M. Wt: 288.38
InChI Key: ZNDHTIWIGRVAMI-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms

Biochemical Analysis

Biochemical Properties

2-(Benzylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly in inhibiting specific enzymes and interacting with proteins. This compound has been shown to inhibit enzymes such as cytochrome bd oxidase, which is crucial in the respiratory chain of Mycobacterium tuberculosis . Additionally, it interacts with proteins involved in cell signaling pathways, potentially altering their activity and leading to various cellular responses. The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, thereby modulating their function.

Cellular Effects

The effects of this compound on cells are diverse and significant. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by disrupting the function of key signaling proteins . Moreover, it has been shown to inhibit the proliferation of various cancer cell lines, including lymphoma and leukemia cells, by interfering with their metabolic processes and gene expression patterns .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and leading to downstream effects on cellular processes. For example, its inhibition of cytochrome bd oxidase disrupts the electron transport chain, reducing ATP production and leading to cell death in Mycobacterium tuberculosis . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of genes involved in cell growth and survival.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, maintaining its activity over extended periods In vitro studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low to moderate doses have been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome bd oxidase, affecting the respiratory chain and energy metabolism Additionally, this compound can influence the levels of various metabolites by modulating enzyme activity and gene expression

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its biological effects . The compound’s distribution is influenced by factors such as its chemical properties and the presence of specific transporters in different cell types.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. This compound is often found in the cytoplasm and mitochondria, where it interacts with enzymes and proteins involved in energy metabolism and cell signaling . Post-translational modifications and targeting signals may direct it to specific organelles, enhancing its efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene-3-carboxylic acid with benzyl chloride in the presence of a base, followed by cyclization with formamide or a similar reagent to form the thienopyrimidine core . The reaction conditions often include heating and the use of solvents such as dimethylformamide (DMF) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and automated systems may also be employed to improve efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the thienopyrimidine core or the benzylsulfanyl group.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to derivatives with different chemical and biological properties.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific combination of a thienopyrimidine core with benzylsulfanyl and methyl groups

Properties

IUPAC Name

2-benzylsulfanyl-3-methylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS2/c1-16-13(17)12-11(7-8-18-12)15-14(16)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDHTIWIGRVAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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